Cas no 2227758-01-0 ((3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid)

(3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid
- (3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid
- 2227758-01-0
- EN300-1953615
-
- Inchi: 1S/C8H9F3N2O3/c1-13-4(5(14)3-7(15)16)2-6(12-13)8(9,10)11/h2,5,14H,3H2,1H3,(H,15,16)/t5-/m0/s1
- InChI Key: UPEBPNFSNZGSBZ-YFKPBYRVSA-N
- SMILES: FC(C1C=C([C@H](CC(=O)O)O)N(C)N=1)(F)F
Computed Properties
- Exact Mass: 238.05652664g/mol
- Monoisotopic Mass: 238.05652664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 75.4Ų
(3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1953615-1.0g |
(3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
2227758-01-0 | 1g |
$2083.0 | 2023-05-31 | ||
Enamine | EN300-1953615-0.05g |
(3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
2227758-01-0 | 0.05g |
$1750.0 | 2023-09-17 | ||
Enamine | EN300-1953615-0.1g |
(3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
2227758-01-0 | 0.1g |
$1834.0 | 2023-09-17 | ||
Enamine | EN300-1953615-1g |
(3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
2227758-01-0 | 1g |
$2083.0 | 2023-09-17 | ||
Enamine | EN300-1953615-5g |
(3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
2227758-01-0 | 5g |
$6043.0 | 2023-09-17 | ||
Enamine | EN300-1953615-10.0g |
(3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
2227758-01-0 | 10g |
$8961.0 | 2023-05-31 | ||
Enamine | EN300-1953615-0.25g |
(3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
2227758-01-0 | 0.25g |
$1917.0 | 2023-09-17 | ||
Enamine | EN300-1953615-2.5g |
(3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
2227758-01-0 | 2.5g |
$4084.0 | 2023-09-17 | ||
Enamine | EN300-1953615-10g |
(3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
2227758-01-0 | 10g |
$8961.0 | 2023-09-17 | ||
Enamine | EN300-1953615-0.5g |
(3S)-3-hydroxy-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
2227758-01-0 | 0.5g |
$2000.0 | 2023-09-17 |
(3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid Related Literature
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on (3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid
Introduction to (3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic Acid (CAS No. 2227758-01-0)
(3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid, with the CAS number 2227758-01-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex pyrazole core and multiple functional groups, has garnered attention for its potential applications in drug discovery and therapeutic development. The unique structural attributes of this compound make it a valuable candidate for further investigation, particularly in the context of novel drug candidates and biochemical pathways.
The pyrazole scaffold is a well-known heterocyclic system that plays a crucial role in medicinal chemistry due to its versatility and biological activity. Pyrazoles are frequently incorporated into drug molecules due to their ability to modulate various biological targets, including enzymes and receptors. In particular, the presence of a trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the hydroxy and methyl substituents contribute to the molecule's overall functionality and reactivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The structural features of (3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid suggest potential interactions with various biological targets, making it a promising candidate for further exploration. For instance, studies have indicated that pyrazole derivatives can exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as COX-2 and LOX.
In the realm of drug discovery, the synthesis of analogs of this compound has been a focus of several research groups. By modifying specific functional groups, researchers aim to optimize pharmacokinetic properties and enhance therapeutic efficacy. The stereochemistry at the chiral center, as indicated by the (3S) configuration, is particularly important for ensuring biological activity and minimizing off-target effects. This aspect underscores the importance of precise synthetic methodologies in the development of such compounds.
The trifluoromethyl group is a key feature that contributes to the pharmacological profile of this molecule. This substituent not only improves lipophilicity but also enhances binding affinity to biological targets. Additionally, trifluoromethyl groups are known to increase metabolic stability, which is crucial for extending the half-life of drugs in vivo. These properties make (3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid an attractive candidate for further development.
Recent studies have also highlighted the role of pyrazole derivatives in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system receptors makes them potential candidates for therapies targeting conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of (3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid position it as a promising candidate for further investigation in this area.
The hydroxy group in this compound introduces polar functionality, which can influence solubility and interaction with biological targets. This feature is particularly important for designing drugs that require specific solubility profiles for optimal absorption and distribution in the body. Additionally, hydroxyl groups can participate in hydrogen bonding interactions, which are crucial for binding affinity and specificity.
The methyl group at the chiral center contributes to the overall stereochemical complexity of this molecule. Stereoisomers can exhibit significantly different biological activities, making it essential to carefully control synthetic pathways to obtain the desired enantiomer. Advances in asymmetric synthesis have made it possible to produce enantiomerically pure compounds like (3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid with high efficiency.
In conclusion, (3S)-3-hydroxy-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid (CAS No. 2227758-01-0) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of functional groups, including a trifluoromethyl group, hydroxyl group, and methyl group at a chiral center, makes it an attractive candidate for further exploration in drug discovery and therapeutic development. Recent advancements in computational chemistry and synthetic methodologies continue to enhance our understanding of its potential applications.
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